molecular formula C23H24N2O4S B319063 2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B319063
M. Wt: 424.5 g/mol
InChI Key: WEWQIQSLNCPJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that combines phenoxy, sulfonyl, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Preparation of 2,6-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base.

    Formation of 2,6-dimethylphenoxyacetic acid: This involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 4-[(methylanilino)sulfonyl]phenylamine: This can be achieved by sulfonation of aniline followed by methylation.

    Coupling Reaction: The final step involves the coupling of 2,6-dimethylphenoxyacetic acid with 4-[(methylanilino)sulfonyl]phenylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and sulfonyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or activation of their function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)acetamide
  • N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
  • 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both phenoxy and sulfonyl groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H24N2O4S/c1-17-8-7-9-18(2)23(17)29-16-22(26)24-19-12-14-21(15-13-19)30(27,28)25(3)20-10-5-4-6-11-20/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

WEWQIQSLNCPJIM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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